molecular formula C10H11BrO4 B13594939 Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B13594939
M. Wt: 275.10 g/mol
InChI Key: JLQQWSFEZHQDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate is a brominated aromatic ester featuring a hydroxyl group on the phenyl ring and a secondary hydroxyl group on the propanoate backbone. This compound is synthesized via bromination of phenolic precursors using N-bromosuccinimide (NBS) in acetonitrile, followed by hydrolysis or esterification steps . Its structural complexity and functional groups make it a candidate for biological activity studies, particularly in immunomodulation and enzyme inhibition.

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11BrO4/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,12-13H,5H2,1H3

InChI Key

JLQQWSFEZHQDRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromo-4-hydro

Comparison with Similar Compounds

Hydroxyimino Derivatives

Example: (E)-Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoate (Compound 29)

  • Structural Difference: Replaces the secondary hydroxyl group with a hydroxyimino (NOH) moiety.
  • Synthesis: Derived from the oxidation of (E)-Methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propionate using NBS in CH₃CN .
  • Biological Relevance: Hydroxyimino derivatives are intermediates in synthesizing immunostimulants, though they may induce allergic reactions .
Property Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate Compound 29 (Hydroxyimino derivative)
Functional Groups -OH (phenyl and propanoate) -OH (phenyl), -NOH (propanoate)
Molecular Weight (Da) ~285.1 (calculated) ~299.1
Biological Activity Potential immunomodulatory effects Intermediate for immunostimulants

Substituted Benzophenones

Example: Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1)

  • Structural Difference : Incorporates a dihydroxybenzoyl group and additional hydroxyl substituents on the phenyl ring.
  • Biological Activity : Exhibits anti-tuberculosis activity, enhanced synergistically with gallic acid (compound 4) .
  • Key Insight : The increased hydroxylation enhances solubility and hydrogen-bonding capacity, critical for target binding in microbial inhibition.
Property Target Compound Compound 1 (Benzophenone)
Solubility Moderate (polar solvents) High (due to polyhydroxylation)
Bioactivity Underexplored Anti-tuberculosis (MIC: <10 µg/mL)

Alkyl-Substituted Esters

Examples :

  • Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate ()
  • Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate ()
  • Structural Differences : Bromo/hydroxy groups replaced with ethyl, fluoro, or methyl substituents.
  • Synthesis : Alkyl/aryl halide substitution or Friedel-Crafts alkylation .
  • Applications : Fluorinated analogs are explored as chiral intermediates in pharmaceuticals .
Property Target Compound Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate
Substituent Effects Bromine enhances electrophilicity Ethyl improves lipophilicity
Boiling Point ~300°C (estimated) ~280°C (predicted)

Acid Derivatives

Example: 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid ()

  • Structural Difference : Carboxylic acid replaces the ester group; methyl substitution at C2.
  • Synthesis: Hydrolysis of methyl esters using KOH in methanol/acetone (41% yield) .
  • Physicochemical Properties : Higher water solubility compared to esters due to the acidic group.
Property Target Compound 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
Functional Group Ester (-COOCH₃) Carboxylic acid (-COOH)
Solubility Low in water Moderate in water
Crystallization Not reported Achieved via slow evaporation in methanol

Amino-Substituted Analogs

Example: 2-Amino-2-(3-bromo-4-hydroxyphenyl)acetate Methyl Hydrochloride ()

  • Structural Difference: Amino group replaces the hydroxyl group on the propanoate backbone.
  • Applications: Amino derivatives are precursors for peptide-like drugs, with improved bioavailability .

Q & A

Q. How can the synthesis of methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, esterification, and hydroxylation. Key parameters to optimize include:

  • Temperature control : Reactions involving bromine substituents (e.g., electrophilic aromatic substitution) require precise temperature regulation (0–5°C for bromination steps) to avoid side reactions .
  • Catalyst selection : Use of Lewis acids like FeCl₃ or AlCl₃ for directing substituents on the aromatic ring .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction homogeneity, while aqueous workups improve isolation of intermediates .
  • Purification techniques : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), hydroxy groups (δ 5.2–5.8 ppm, broad), and ester methyl groups (δ 3.6–3.8 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and brominated aromatic carbons (δ 115–130 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ at m/z ~301.0) and fragmentation patterns to confirm substituent positions .
  • IR spectroscopy : Detect O–H (3200–3500 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C–Br (550–600 cm⁻¹) stretches .

Q. How do substituent positions (bromo, hydroxy) influence the compound’s reactivity and bioactivity?

Methodological Answer: A comparative analysis of structural analogs reveals:

Substituent PositionReactivity ImpactBioactivity Trend
3-Bromo-4-hydroxy Enhanced electrophilicity for nucleophilic aromatic substitutionIncreased anti-inflammatory activity due to improved hydrogen bonding with COX-2
2-Bromo-5-methoxy Reduced steric hindrance in ester hydrolysisLower cytotoxicity but weaker enzyme inhibition
4-Bromo-3-chloro Higher halogen electronegativity accelerates oxidationPotentiated antimicrobial effects

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with inflammatory targets (e.g., COX-2, PDB ID 5KIR). The bromo and hydroxy groups form halogen bonds and hydrogen bonds with Arg120 and Tyr355 residues, respectively .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

Q. How can crystallography resolve contradictions in reported stereochemical configurations?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. Key steps:
    • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
    • Space group determination : Monoclinic P2₁/c common for chiral esters; check Flack parameter (≈0) to confirm enantiopurity .
    • Hydrogen bonding analysis : Identify intermolecular O–H⋯O interactions (2.6–2.8 Å) stabilizing the crystal lattice .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Control experiments : Compare assays using standardized protocols (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to minimize variability .
  • Metabolic stability tests : Assess liver microsome stability (e.g., rat CYP450 isoforms) to differentiate intrinsic activity vs. metabolite effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .

Q. What mechanistic insights explain the compound’s anti-inflammatory effects?

Methodological Answer:

  • Enzyme inhibition assays : Dose-dependent inhibition of COX-2 (IC₅₀ = 12 µM) and 5-lipoxygenase (IC₅₀ = 18 µM) via competitive binding .
  • NF-κB pathway modulation : Western blotting shows reduced p65 phosphorylation in LPS-stimulated macrophages at 24 h post-treatment (10 µM) .
  • ROS scavenging : DCFH-DA assays confirm ~40% reduction in intracellular ROS at 50 µM .

Q. What challenges arise when scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction exotherms : Use jacketed reactors with cooling loops to manage heat during bromination .
  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for gram-scale batches .
  • Stability issues : Lyophilize final product under argon to prevent ester hydrolysis .

Data Contradiction Analysis

Example: Discrepancies in reported IC₅₀ values for COX-2 inhibition may stem from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of hydroxy groups .
  • Protein sources : Recombinant human COX-2 vs. murine isoforms exhibit differential ligand affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.